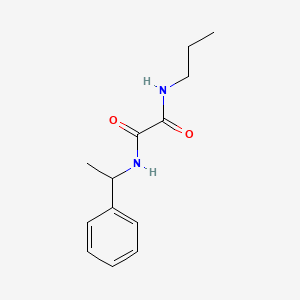
N-(1-phenylethyl)-N'-propylethanediamide
説明
N-(1-phenylethyl)-N'-propylethanediamide, also known as PPED, is a chemical compound that has gained attention due to its potential therapeutic applications. PPED is a derivative of ethylenediamine, which is a common building block in the synthesis of various pharmaceuticals.
作用機序
The exact mechanism of action of N-(1-phenylethyl)-N'-propylethanediamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects through the modulation of ion channels, particularly the voltage-gated sodium channels (VGSCs) and the L-type calcium channels (LTCCs). This compound has been shown to inhibit the activity of VGSCs and LTCCs, which can lead to a reduction in neuronal excitability and cardiac contractility.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which can protect against oxidative stress. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can reduce inflammation. In addition, this compound has been found to improve mitochondrial function and reduce apoptosis in various tissues.
実験室実験の利点と制限
One of the advantages of using N-(1-phenylethyl)-N'-propylethanediamide in lab experiments is its low toxicity. This compound has been shown to have a high LD50 value, indicating that it is relatively safe to use in animal studies. Another advantage is its solubility in water and other polar solvents, which makes it easy to administer to animals. However, one limitation of using this compound is its limited bioavailability. This compound has a low oral bioavailability and is rapidly metabolized in the liver, which can limit its therapeutic efficacy.
将来の方向性
There are several future directions for N-(1-phenylethyl)-N'-propylethanediamide research. One area of interest is the development of novel this compound derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of this compound's potential therapeutic applications in other fields such as dermatology and gastroenterology. Furthermore, the exact mechanism of action of this compound needs to be further elucidated in order to fully understand its therapeutic potential.
科学的研究の応用
N-(1-phenylethyl)-N'-propylethanediamide has been studied for its potential therapeutic applications in various fields such as neurology, cardiology, and oncology. In neurology, this compound has been shown to have a neuroprotective effect against ischemic brain injury in animal models. In cardiology, this compound has been found to have antiarrhythmic effects and can protect against myocardial ischemia-reperfusion injury. In oncology, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
特性
IUPAC Name |
N'-(1-phenylethyl)-N-propyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-9-14-12(16)13(17)15-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZIBHKFQGORIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





acetate](/img/structure/B3983797.png)
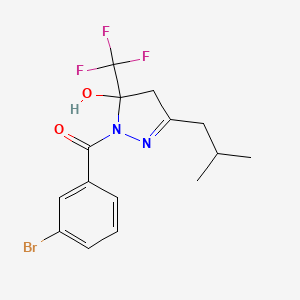
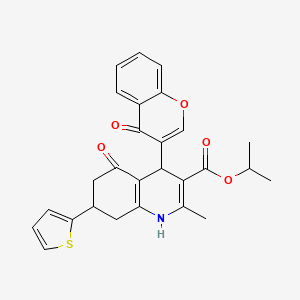
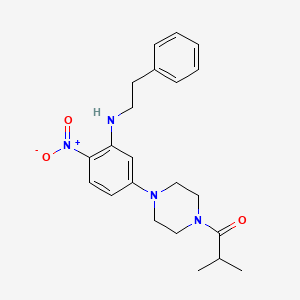
![3-[(3,4-dimethylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B3983819.png)
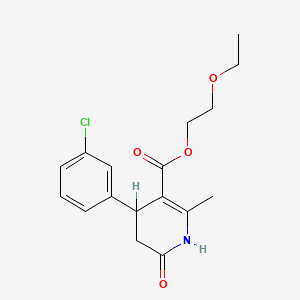
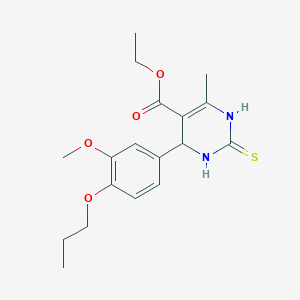
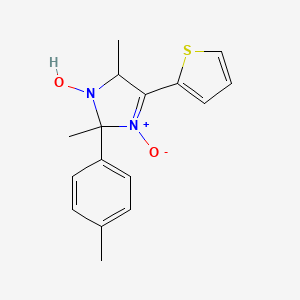
![3-butyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983842.png)


![1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B3983852.png)